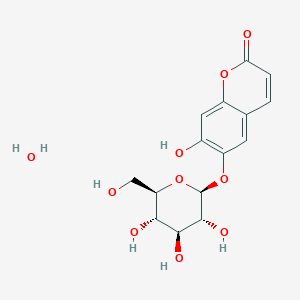

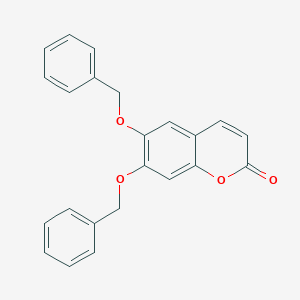

伞形芹内酯

描述

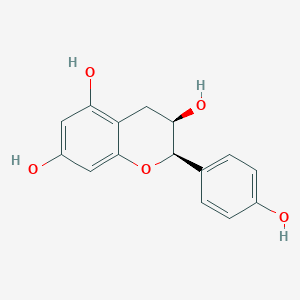

Falcarindiol is a natural product isolated from the plant species Falcaria vulgaris, which is commonly known as “bristly caraway”. It is a diterpenoid and belongs to the class of furanocoumarins. This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. It has been used in various medicinal preparations, including traditional Chinese medicine and Ayurvedic medicine. The purpose of

科学研究应用

抗癌特性

- 伞形芹内酯已被证明可通过增强内质网应激和自噬诱导乳腺癌细胞死亡 (Lu 等,2017)。

- 它还优先杀死结肠癌细胞,并与 5-氟尿嘧啶等抗癌药物表现出协同作用 (Jin 等,2012)。

抗炎作用

- 伞形芹内酯通过减弱小鼠巨噬细胞中的 MAPK 和 JAK-STAT 信号通路来抑制炎症 (Venkatesan 等,2018)。

- 它通过影响大鼠原代星形胶质细胞中的 IKK 和 JAK 激活来损害诱导型一氧化氮合酶的表达 (Shiao 等,2005)。

对免疫反应的影响

- 来自川芎的伞形芹内酯抑制树突状细胞成熟,表明在自身免疫或过敏性疾病中具有潜在的应用 (Mitsui 等,2010)。

神经影响

- 它破坏神经干细胞稳态,并可能影响这些细胞的自我更新和分化之间的平衡 (Kim 等,2018)。

脂质代谢

- 伞形芹内酯增加人间充质干细胞中的脂质含量并上调 PPARγ 基因表达 (Andersen 等,2020)。

植物的病原体抗性

- 它在番茄植物对真菌和细菌病原体的抗性中发挥作用 (Jeon 等,2020)。

抗菌特性

- 对某些细菌表现出抗菌活性,并对某些细胞系表现出细胞毒性,表明在食品保鲜和医药中具有潜在用途 (Meot-Duros 等,2010)。

抗氧化剂和酶诱导

- 诱导抗氧化剂和第 2 相药物代谢酶,从而对氧化和亲电应激产生细胞保护作用 (Ohnuma 等,2009)。

作用机制

Target of Action

Falcarindiol, a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae), has been shown to primarily target Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ABCA1 in cells . Both of these targets play a crucial role in lipid metabolism .

Mode of Action

Falcarindiol interacts with its targets by activating PPARγ and increasing the expression of the cholesterol transporter ABCA1 in cells . This interaction leads to changes in lipid metabolism, which is a common mechanism of action for the anticancer and antidiabetic properties of Falcarindiol .

Biochemical Pathways

The activation of PPARγ by Falcarindiol can lead to increased expression of ABCA1 . This indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets (LDs) in cells . The affected pathways and their downstream effects are primarily related to lipid metabolism .

Result of Action

The activation of PPARγ and increased expression of ABCA1 by Falcarindiol lead to an increase in lipid content and the number of lipid droplets in cells . This can potentially lead to endoplasmic reticulum stress and cancer cell death . Furthermore, Falcarindiol has been shown to have cytotoxic and anti-inflammatory properties .

属性

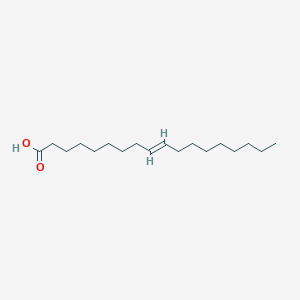

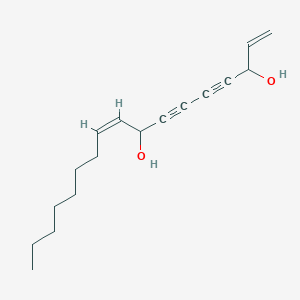

IUPAC Name |

(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30779-95-4 | |

| Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

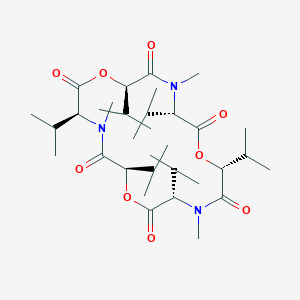

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

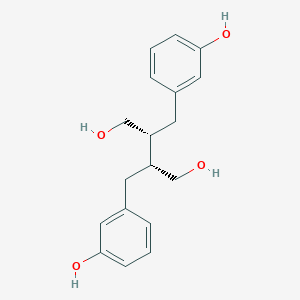

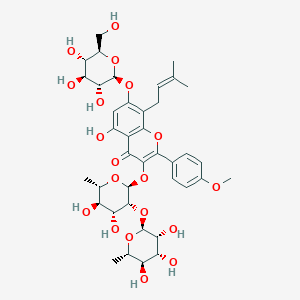

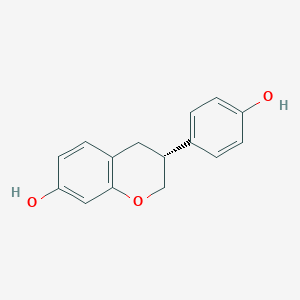

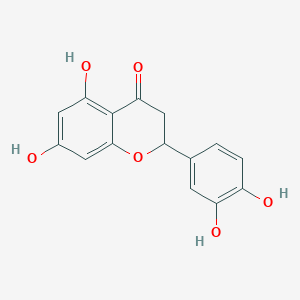

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。